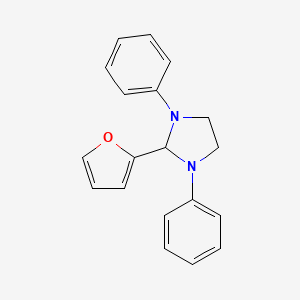

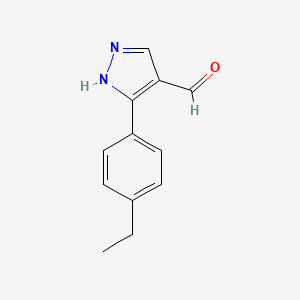

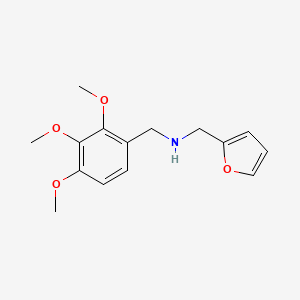

2-(Furan-2-yl)-1,3-diphenylimidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan derivatives typically involves multi-step reactions starting from furan-containing precursors. For instance, one study describes the synthesis of novel derivatives by starting with 2-acetylfuran and performing a Claisen-Schmidt condensation with different aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride . Another approach involves the synthesis of thiazolopyrimidine derivatives from 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one with substituted aldehydes . These methods highlight the versatility of furan as a building block for creating complex molecules with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of furan derivatives is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . X-ray powder diffraction (XRPD) is also used to investigate the solid-state structure of synthesized compounds . These techniques ensure the correct identification of the synthesized molecules and provide detailed information about their molecular frameworks.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions, including Mannich reactions to introduce piperazine moieties , and reactions with substituted aldehydes to create thiazolopyrimidine derivatives with anticancer properties . The reactivity of the furan ring allows for the introduction of various functional groups, which can significantly alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect their pharmacological activities . The thermal stability and sensitivity to impact and friction of furan-based energetic materials are also important properties that are thoroughly investigated using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) .

Relevant Case Studies

Several of the papers discuss the pharmacological evaluation of synthesized furan derivatives. Compounds with furan moieties have been investigated for their antidepressant and antianxiety activities in animal models , anticancer activity against human cell lines , and antimicrobial and anthelmintic activities . These studies demonstrate the potential of furan derivatives in the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Bioactive Heterocyclic Compounds

Five-membered heterocycles such as furan play a crucial role in drug design due to their presence in bioactive molecules. The importance of furan-2-yl substituents in medicinal chemistry is highlighted through their role in purine and pyrimidine nucleobases, nucleosides, and analogues, demonstrating diverse antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The comparison between heteroaryl-substituted derivatives and their aryl counterparts underscores the impact of bioisosteric replacement on enhancing biological activities (Ostrowski, 2022).

Environmental Pollutants and Toxicity

Polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) are recognized as emerging persistent organic pollutants with toxicities similar or higher than well-known dioxins. Their formation mechanisms, environmental fates, and human exposure levels are still under investigation, indicating the necessity for synergistic control strategies to mitigate their environmental impact (Yang et al., 2021).

Furan in Food Safety

Furan, a thermal food processing contaminant found in various food products, has been extensively studied for its formation pathways, occurrence, dietary exposures, and mitigation measures. Despite its potential harmful health effects, research into furan's metabolism, potential biomarkers of exposure, and risk assessment continues to be essential for ensuring food safety and public health (Zhang & Zhang, 2022).

Therapeutic Potentials and CNS Activity

Benzimidazoles, imidazothiazoles, and imidazoles, including compounds with furan rings, have shown CNS depressant and stimulant activities, suggesting their potential for developing potent CNS drugs. The furan ring's ability to penetrate the CNS and interact with neurotransmitters and ion channels highlights the need for further research into synthesizing more effective treatments for neurological disorders (Saganuwan, 2020).

Propiedades

IUPAC Name |

2-(furan-2-yl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKPIWBVFHMQMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350495 |

Source

|

| Record name | 2-(Furan-2-yl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-1,3-diphenylimidazolidine | |

CAS RN |

94378-00-4 |

Source

|

| Record name | 2-(Furan-2-yl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)